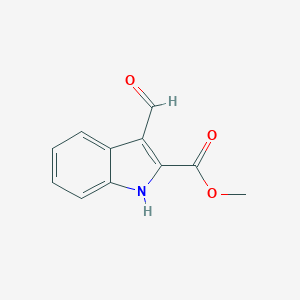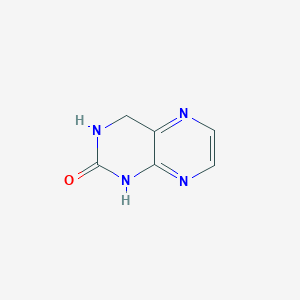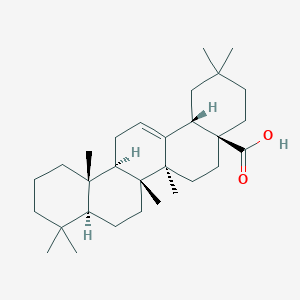
6-メルカプト-9-メチルプリン
概要
説明
6-Mercapto-9-methylpurine is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. It is closely related to the naturally occurring purines found in DNA and RNA. As a derivative, it has been studied for its potential in various applications, including its role as an antimetabolite in the treatment of cancer and autoimmune diseases .
Synthesis Analysis
The synthesis of 6-mercaptopurine derivatives, including 6-methylpurines, can be achieved through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate. This process is efficient and does not require metal catalysts or ligands . Additionally, 6-mercaptopurine can be transformed into its ribonucleotide form, 6-mercaptopurin-9-yl, by the action of 5-phosphoribosyl transferase .
Molecular Structure Analysis
The molecular structure of 6-methylmercaptopurine has been determined through X-ray crystallography. It crystallizes in the N(9)-H tautomer form, which is different from the N(7)-H tautomer form found in crystals of 6-mercaptopurine. The sulfur atoms in 6-methylmercaptopurine do not act as hydrogen-bond acceptors in the crystal structures, which is a notable difference from other thiopurines .
Chemical Reactions Analysis
6-Mercaptopurine undergoes extensive metabolism to exert its cytotoxic action. It is converted into various metabolites, including methylthio-IMP, which inhibits purine synthesis de novo . The methylation of 6-mercaptopurine is catalyzed by thiopurine S-methyltransferase, and this reaction has been studied using quantum mechanical/molecular mechanical molecular dynamics simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-mercaptopurine and its derivatives are influenced by their molecular structure. For instance, the presence of a methyl group on the sulfur atom of 6-methylmercaptopurine affects its hydrogen bonding capabilities within crystal structures . The drug's metabolism also leads to the formation of various metabolites with different physical properties, such as 6-methylmercapto-8-hydroxypurine, which has been detected in plasma during high-dose infusions .
科学的研究の応用
抗がん活性
6-メルカプト-9-メチルプリンは、抗がん活性を示すことが示されています。 これは、がん細胞を抑制することが示された最初の活性代謝産物阻害剤です . 6-メルカプト-9-メチルプリンの誘導体は合成されており、それらの抗がん活性が分析されています。 これらの化合物はすべて、HepG2およびA2780がん細胞に対して抗増殖効果を示しました .
白血病の治療
6-メルカプト-9-メチルプリンは、急性リンパ性白血病(ALL)と急性リンパ芽球性白血病の治療に使用されています . これは、これらの疾患の管理において最も頻繁に使用される化学療法薬です .
薬物の合成
6-メルカプト-9-メチルプリンは、新薬の合成に使用されます。 たとえば、新しい抗がん剤を発見する目的で、4つの6-メルカプト-9-メチルプリン誘導体が合成されました .
バイオアナリシス
6-メルカプト-9-メチルプリンとその代謝産物は、少量の急性リンパ芽球性白血病(ALL)患者の乾燥血液スポットから調製された乾燥血液スポットで定量的にバイオアナリシスできます . この方法は、治療薬モニタリングを効果的にサポートするために使用できます .
自己免疫疾患の治療
6-メルカプト-9-メチルプリンは、クローン病や潰瘍性大腸炎などの自己免疫疾患の治療に使用されています .
代謝研究
6-メルカプト-9-メチルプリンは、薬物代謝の研究に使用されます。 たとえば、メルカプトプリン代謝の回顧的レビューでは、アロプリノールで効果的に修正された最適な代謝産物を欠く患者の割合が高いことが明らかになりました
作用機序
Target of Action
6-Mercapto-9-methylpurine, also known as 9-Methyl-6-thiopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
The compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) .
Biochemical Pathways
The inhibition of these reactions disrupts the purine nucleotide synthesis and metabolism, leading to a decrease in the production of DNA and RNA . This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The bioavailability of 6-Mercapto-9-methylpurine ranges from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes . Its active metabolites have a longer half-life . The compound is primarily excreted through the kidneys .
Result of Action
The action of 6-Mercapto-9-methylpurine results in the inhibition of nucleic acid synthesis, leading to cell death . This makes it effective against diseases characterized by rapid cell division, such as acute lymphocytic leukemia .
Action Environment
The action, efficacy, and stability of 6-Mercapto-9-methylpurine can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase, an enzyme involved in the metabolism of this compound, are at a higher risk of side effects . Furthermore, the compound’s action can be affected by the presence of other drugs, disease states, and individual patient characteristics .
Safety and Hazards
生化学分析
Biochemical Properties
6-Mercapto-9-methylpurine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly impacting their function. For instance, it inhibits an enzyme called phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting factor for purine synthesis . This inhibition alters the synthesis and function of RNA and DNA .
Cellular Effects
6-Mercapto-9-methylpurine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it reduces macrophage activation and gut epithelium proliferation through the inhibition of GTPase Rac1 .
Molecular Mechanism
The molecular mechanism of 6-Mercapto-9-methylpurine involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by binding with biomolecules and inhibiting or activating enzymes . For instance, it inhibits the enzyme PRPP amidotransferase, thereby affecting purine nucleotide synthesis and metabolism .
Temporal Effects in Laboratory Settings
Over time, the effects of 6-Mercapto-9-methylpurine can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For example, the use of allopurinol in combination with low dose 6-Mercapto-9-methylpurine helps reduce levels of 6-Mercapto-9-methylpurine, which are toxic to liver tissue, while increasing the therapeutic levels of 6-Mercapto-9-methylpurine for some inflammatory conditions .
Dosage Effects in Animal Models
The effects of 6-Mercapto-9-methylpurine vary with different dosages in animal models. High doses of 6-Mercapto-9-methylpurine with other cytotoxic drugs have been associated with an increased risk of developing leukemia .
Metabolic Pathways
6-Mercapto-9-methylpurine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For example, allopurinol can alter 6-Mercapto-9-methylpurine metabolism to maximize 6-thioguanine nucleotide (6-TGN) production while reducing the hepatotoxic metabolite, 6-methyl-mercaptopurine (6-MMPN) .
Transport and Distribution
6-Mercapto-9-methylpurine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
特性
IUPAC Name |
9-methyl-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAZBCXPLJHIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC=NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143420 | |
| Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006-20-8 | |
| Record name | 9-Methyl-6-mercaptopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-6-thiopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-MERCAPTO-9-METHYLPURINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-PURINE-6-THIONE, 1,9-DIHYDRO-9-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB93BBD56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the study of 9-Methyl-6-thiopurine relevant to understanding 6-thiopurine metabolism?
A1: The research article investigates the formation and reactivity of purine-6-sulfenic acid, a proposed active metabolite of 6-thiopurine []. To better understand the behavior of this unstable sulfenic acid, researchers synthesized and studied structurally similar compounds, including 9-Methyl-6-thiopurine. By comparing the stability and reactivity of these analogs, researchers gained insights into the potential role of purine-6-sulfenic acid in the metabolic activation and subsequent binding of 6-thiopurine to liver proteins.
Q2: What did the researchers learn about the stability of 9-Methyl-6-thiopurine, and how does this relate to the study of 6-thiopurine?
A2: The study demonstrated that 9-Methyl-6-thiopurine, similar to its parent compound 6-thiopurine, forms a sulfenic acid derivative (9-Methyl-purine-6-sulfenic acid) that exhibits unique pH-dependent stability []. This finding is significant because it suggests that the reactive sulfenic acid metabolite of 6-thiopurine might also exhibit similar pH-dependent stability. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of 6-thiopurine, potentially influencing its efficacy and safety profile within the body.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















